8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade
Overview
Description
Synthesis Analysis
Efavirenz is metabolized extensively in species like rats, guinea pigs, hamsters, cynomolgus monkeys, and humans, showing significant differences in metabolism among species. The major metabolite excreted is the O-glucuronide conjugate of the 8-hydroxylated metabolite, alongside other metabolites involving hydroxylation at different positions and conjugation with glucuronic acid (Mutlib et al., 1999).
Molecular Structure Analysis
The molecular structure of efavirenz and its derivatives like 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is crucial for their activity. Studies involving molecular docking simulations and analyses of the crystal structure have provided insights into the conformation and interactions of efavirenz with its target, offering a basis for understanding its mechanism of action and the impact of modifications like hydroxylation (Ravikumar & Sridhar, 2009).
Chemical Reactions and Properties
The metabolism of efavirenz to 8-Hydroxyefavirenz by P450 2B6 and its subsequent reactions highlight the chemical properties and reactivity of this compound. The formation of metabolites through hydroxylation and the involvement in creating reactive intermediates elucidate the compound's chemical behavior and interactions (Bumpus et al., 2006).
Physical Properties Analysis
The physical properties of efavirenz, including its solubility and crystalline form, are essential for its formulation and therapeutic effectiveness. Research into developing systems to enhance the solubility and delivery of efavirenz demonstrates the significance of understanding its physical properties (Mabrouk et al., 2015).
Chemical Properties Analysis
The protection of hydroxyl groups, as in the case of 8-(tert-Butyldimethylsilyloxy) modifications, is a strategy to modify the chemical properties of compounds like efavirenz. Such modifications can influence the stability, reactivity, and overall chemical behavior of the compound, impacting its biological activity and utility in drug development (Corey & Venkateswarlu, 1972).
Scientific Research Applications
Metabolism and Biotransformation
8-Hydroxy Efavirenz, a primary metabolite of Efavirenz, is extensively studied for its role in the biotransformation processes within the body and its potential implications on mood changes in HIV-infected patients. Research indicates that 8-hydroxy-efavirenz, due to its ability to cross the blood-brain barrier, may contribute to efavirenz-related mood changes. This suggests its concentration could be a parameter for therapeutic drug monitoring aimed at controlling these manifestations (Grilo et al., 2016). Additionally, chronic exposure of brain astrocytes to Efavirenz and its primary metabolite, 8-hydroxy efavirenz, has shown concentration-dependent cell toxicity and a stimulation of the glycolytic flux, indicating potential long-term consequences on brain cells (Arend et al., 2016).
Drug Delivery Systems
The solubility and bioavailability challenges of Efavirenz, classified as a class II drug (low solubility and high permeability), have led to the development of multicomponent systems with cyclodextrins and hydrophilic polymers to enhance its aqueous solubility. These systems have shown promise in improving the dissolution rate of Efavirenz, highlighting a potential application of its metabolites in optimizing drug delivery mechanisms (Vieira et al., 2015).
Neurotoxicity and Neurological Effects
The neurotoxic effects of 8-hydroxy efavirenz, alongside Efavirenz, have been a point of investigation, with studies demonstrating its potent neurotoxic capabilities. It has been proposed that the biotransformation to 8-hydroxy-efavirenz is related to short- and long-term neuro-adverse reactions, with evidence suggesting different mechanisms for its neurotoxicity (Grilo et al., 2017). Additionally, metabolism by P450 2B6 leading to inactivation by distinct mechanisms has been explored, offering insights into the metabolic pathways and their potential impact on neurological health (Bumpus et al., 2006).
Pharmacological Evaluation and Metabolite Profiling
Research into the pharmacological evaluation and metabolite profiling of Efavirenz and 8-hydroxy Efavirenz has provided essential insights into their therapeutic and adverse effects. Studies have highlighted the significance of understanding the metabolic pathways of Efavirenz for optimizing its therapeutic use and managing potential side effects, including neurotoxicity and hepatotoxicity. The exploration of efavirenz metabolites and their activities further aids in the comprehensive understanding of its pharmacological profile and the development of safer and more effective antiretroviral therapies (Kumar et al., 2017).
properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCIHFYAYBXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449887 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade | |
CAS RN |
1027042-31-4 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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